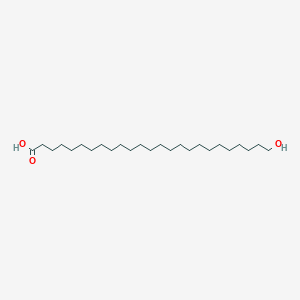
25-Hydroxypentacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxypentacosanoic acid is a long-chain fatty acid with the molecular formula C25H50O3. It is characterized by the presence of a hydroxyl group at the 25th carbon position. This compound is part of a broader class of very long-chain fatty acids, which play significant roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxypentacosanoic acid typically involves the hydroxylation of pentacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 25-Hydroxypentacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 25-ketopentacosanoic acid.
Reduction: Formation of 25-pentacosanol.
Substitution: Formation of 25-chloropentacosanoic acid.
Wissenschaftliche Forschungsanwendungen
25-Hydroxypentacosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of 25-Hydroxypentacosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group at the 25th position plays a crucial role in its biological activity, influencing membrane fluidity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- 15-Hydroxy-pentacosanoic acid
- Pentacosanoic acid
- 2-Hydroxypentacosanoic acid
Comparison: 25-Hydroxypentacosanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to 15-Hydroxy-pentacosanoic acid, which has the hydroxyl group at the 15th position, this compound exhibits different reactivity and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
82612-07-5 |
|---|---|
Molekularformel |
C25H50O3 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
25-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(27)28/h26H,1-24H2,(H,27,28) |
InChI-Schlüssel |
HBMXPBLBFQDRGX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCO)CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
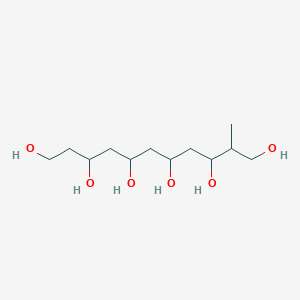
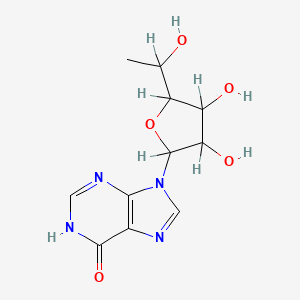
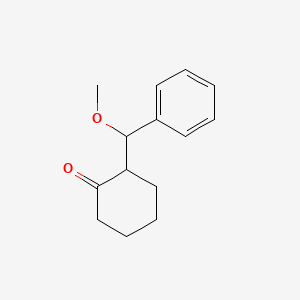

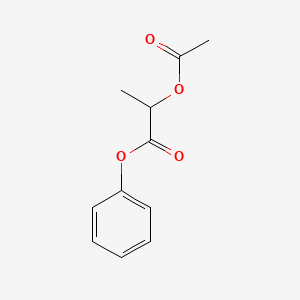

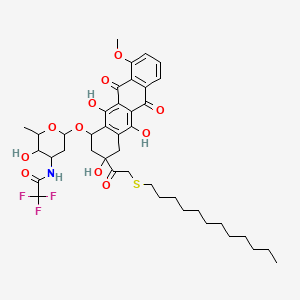
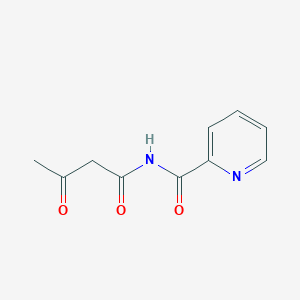
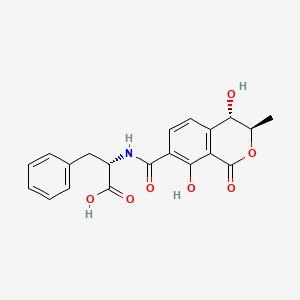
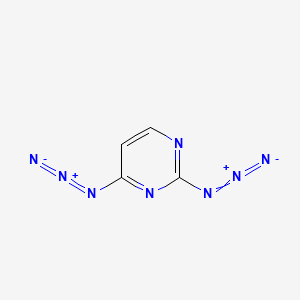
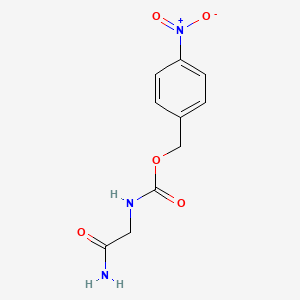
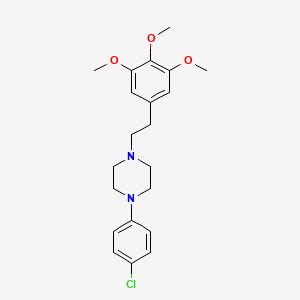
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
